6-Amino-2,3a-dihydroindazol-3-one;hydrochloride
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Overview
Description
6-Amino-2,3a-dihydroindazol-3-one;hydrochloride is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3a-dihydroindazol-3-one;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indazoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3a-dihydroindazol-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Amino-2,3a-dihydroindazol-3-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-2,3a-dihydroindazol-3-one;hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism . By inhibiting this enzyme, the compound can modulate immune responses and exhibit anticancer activity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,2-dihydroindazol-3-one: Similar in structure but lacks the hydrochloride group.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Similar in biological activity but different in structure.
Uniqueness
6-Amino-2,3a-dihydroindazol-3-one;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride group, which can influence its solubility and reactivity. Its potential as an IDO1 inhibitor also sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H8ClN3O |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
6-amino-2,3a-dihydroindazol-3-one;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-4-1-2-5-6(3-4)9-10-7(5)11;/h1-3,5H,8H2,(H,10,11);1H |
InChI Key |
PCFRIRNVGQTYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NNC(=O)C21)N.Cl |
Origin of Product |
United States |
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